NG,NG-Dimethylarginine dihydrochloride
CAS No.: 220805-22-1
Cat. No.: VC20749658
Molecular Formula: C8H20Cl2N4O2
Molecular Weight: 275.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 220805-22-1 |
---|---|
Molecular Formula | C8H20Cl2N4O2 |
Molecular Weight | 275.17 g/mol |
IUPAC Name | (2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 |
Standard InChI Key | SYLNVYJOPZWPJI-ILKKLZGPSA-N |
Isomeric SMILES | CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl |
SMILES | CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl |
Canonical SMILES | CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Structure
Chemical Identification
NG,NG-Dimethylarginine Dihydrochloride is a derivative of the amino acid arginine, identified by the Chemical Abstracts Service (CAS) number 220805-22-1 . Its molecular formula is C8H20Cl2N4O2 with a molecular weight of 275.17 g/mol . The compound is structurally characterized as a dimethylated form of arginine with two hydrochloride molecules. It is also known by several synonyms including Asymmetric dimethylarginine dihydrochloride, asym-Dimethylarginine, and (S)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid dihydrochloride .
The compound is recognized in various databases with identifiers such as DSSTox Substance ID DTXSID40585129 and Wikidata Q82476949, with its parent compound identified as N,N-Dimethylarginine (CID 123831) . The structural configuration of NG,NG-Dimethylarginine Dihydrochloride features asymmetric dimethylation at the guanidino group of arginine, which is critical for its biological activity as a nitric oxide synthase inhibitor.
Table 1: Chemical Properties of NG,NG-Dimethylarginine Dihydrochloride
Physical and Chemical Properties
NG,NG-Dimethylarginine Dihydrochloride possesses specific physical and chemical properties that make it valuable for research applications. Its dihydrochloride salt form significantly enhances solubility in aqueous solutions compared to the free base form . This improved solubility characteristic facilitates its use in experimental settings, particularly in cellular and enzymatic studies investigating nitric oxide synthase activity. The compound demonstrates stability under appropriate storage conditions while maintaining its inhibitory properties against nitric oxide synthase enzymes.
The chemical structure of NG,NG-Dimethylarginine Dihydrochloride enables it to competitively interact with the active site of nitric oxide synthase, thereby inhibiting the enzyme's activity . This competitive binding mechanism is fundamental to its biological function and research utility. The cell-permeability of this compound further enhances its effectiveness in cellular research models, allowing it to cross cell membranes and exert its inhibitory effects on intracellular nitric oxide synthase.
Biological Role and Function
Role in Nitric Oxide Regulation
NG,NG-Dimethylarginine Dihydrochloride plays a significant role in the regulation of nitric oxide production, which is essential for various physiological processes such as vasodilation, neurotransmission, and immune response . It functions as a competitive inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide from L-arginine . This regulatory function is critical for maintaining appropriate levels of nitric oxide within biological systems.
Nitric oxide is a gaseous signaling molecule produced by virtually all organisms, from bacteria to plants and animal cells . It plays a crucial role in many biological processes, but excessive production can be detrimental, contributing to the development of many pathological conditions . The ability of NG,NG-Dimethylarginine Dihydrochloride to modulate nitric oxide levels enables it to contribute significantly to our understanding of the complex interaction of nitric oxide in biological systems .
The inhibitory mechanism involves competitive binding to the active site of nitric oxide synthase, preventing the conversion of L-arginine to nitric oxide . This inhibition affects all three isoforms of nitric oxide synthase: neuronal nitric oxide synthase, endothelial nitric oxide synthase, and inducible nitric oxide synthase . By influencing the activity of these enzymes, NG,NG-Dimethylarginine Dihydrochloride serves as a key regulator in the nitric oxide pathway, with implications for both normal physiology and disease states.
Cellular Interactions
Research has demonstrated complex cellular interactions between NG,NG-Dimethylarginine Dihydrochloride and other molecules, particularly L-arginine . These interactions extend beyond simple competitive inhibition at the nitric oxide synthase level to include transport and metabolic relationships that influence cellular availability and activity of both compounds.
A study using human endothelial cells showed that exposure to L-arginine affects the disposition of asymmetric dimethylarginine in the cells . When cells were incubated with labeled L-arginine, they exhibited enhanced nitrite production (an indicator of nitric oxide synthesis) as well as increased cellular uptake of the labeled L-arginine . These changes were accompanied by a decrease in cellular asymmetric dimethylarginine level and an increase in extracellular asymmetric dimethylarginine level, indicating an efflux of endogenous asymmetric dimethylarginine from the cell .
Furthermore, the study demonstrated trans-stimulated cellular transport of both L-arginine and asymmetric dimethylarginine, suggesting a shared transport mechanism . Additionally, asymmetric dimethylarginine metabolism was inhibited in the presence of added L-arginine, indicating metabolic interactions between these compounds . These findings reveal a complex interplay between L-arginine and asymmetric dimethylarginine that extends beyond their competition for nitric oxide synthase binding, encompassing cellular transport dynamics and metabolic pathways that collectively regulate nitric oxide production.
Table 2: Comparison of Methylated Arginines
Metabolism and Physiological Significance
Production and Elimination
NG,NG-Dimethylarginine Dihydrochloride, as asymmetric dimethylarginine, is produced in most cells of the body daily through the methylation of protein-incorporated arginine residues by enzymes known as protein arginine methyltransferases . This process represents a significant posttranslational modification of proteins containing arginine residues. Following protein degradation, free asymmetric dimethylarginine is released into the circulation, where it can exert its biological effects.
The elimination of asymmetric dimethylarginine occurs through two main pathways: renal excretion and enzymatic degradation . While a small amount is eliminated by renal excretion, the majority is metabolized by the cytosolic enzyme dimethylarginine dimethylaminohydrolase 1 . This enzyme catalyzes the conversion of asymmetric dimethylarginine into L-citrulline and dimethylamine, effectively removing the nitric oxide synthase inhibitory activity.
Two isoforms of dimethylarginine dimethylaminohydrolase have been reported in humans, identified as dimethylarginine dimethylaminohydrolase 1 and dimethylarginine dimethylaminohydrolase 2, but dimethylarginine dimethylaminohydrolase 1 appears to be the major player in methylated arginine metabolism . The active site of dimethylarginine dimethylaminohydrolase shows a catalytic triad of Cys273, His172, and Asp126, which is associated with the conversion of asymmetric dimethylarginine and is highly conserved across different species . This evolutionary conservation underscores the physiological importance of this metabolic pathway.
Physiological Levels and Regulation
Circulating asymmetric dimethylarginine is found at greater concentrations than monomethyl L-arginine and is widely regarded as the primary inhibitor of nitric oxide synthase activity . It is the only known posttranslational protein modification product with significant biological effects . This unique status highlights the physiological significance of asymmetric dimethylarginine in regulating nitric oxide-dependent processes.
The activity of dimethylarginine dimethylaminohydrolase 1, which metabolizes methylarginines to L-citrulline and methylamines, actively regulates asymmetric dimethylarginine concentrations in vivo . This regulation is crucial for maintaining the balance of nitric oxide production in physiological and pathophysiological states. The delicate equilibrium between asymmetric dimethylarginine production (through protein methylation and degradation) and elimination (via dimethylarginine dimethylaminohydrolase activity and renal excretion) determines its circulating and tissue levels, directly impacting nitric oxide synthase activity and nitric oxide bioavailability.
Understanding the physiological regulation of asymmetric dimethylarginine levels provides insights into potential intervention points for modulating nitric oxide production in various disease states. The dimethylarginine dimethylaminohydrolase enzymes, particularly dimethylarginine dimethylaminohydrolase 1, represent promising therapeutic targets for conditions characterized by dysregulated nitric oxide production due to abnormal asymmetric dimethylarginine levels.
Pathophysiological Implications
Role in Cardiovascular Diseases
Changes in physiological asymmetric dimethylarginine concentrations have been correlated with various diseases, particularly cardiovascular conditions . Increased asymmetric dimethylarginine levels are associated with hypertension and cardiovascular disease, suggesting a potential role in the pathogenesis of these conditions . This association is consistent with the critical role of nitric oxide in maintaining vascular health and normal blood pressure.
The mechanism likely involves inhibition of endothelial nitric oxide synthase, leading to reduced nitric oxide bioavailability in the vascular endothelium. This reduction can result in endothelial dysfunction, a key factor in the development of atherosclerosis, hypertension, and other cardiovascular diseases. The balance between asymmetric dimethylarginine production and elimination appears to be crucial for cardiovascular health, with dimethylarginine dimethylaminohydrolase activity serving as a critical regulator.
Studies examining the relationship between asymmetric dimethylarginine levels and cardiovascular outcomes have provided valuable insights into the prognostic significance of this compound. Elevated asymmetric dimethylarginine has been identified as an independent risk factor for cardiovascular events in various patient populations, highlighting its potential as a biomarker for cardiovascular risk assessment and a target for therapeutic intervention in cardiovascular disease management.
Other Pathological Conditions
Besides cardiovascular diseases, asymmetric dimethylarginine has been implicated in other pathological conditions across multiple organ systems . Interestingly, low asymmetric dimethylarginine concentrations have been observed in patients with the sporadic form of amyotrophic lateral sclerosis, suggesting a complex relationship between this compound and neurological disorders . This bidirectional association with disease states underscores the importance of precise regulation of asymmetric dimethylarginine levels for normal physiological function.
Enhanced dimethylarginine dimethylaminohydrolase 1 expression, which would lead to decreased asymmetric dimethylarginine levels, has been linked to several pathological conditions, including septic shock, cancer, and aberrant neovascularization . This indicates that both increased and decreased levels of asymmetric dimethylarginine can be associated with pathological states, highlighting the importance of its precise regulation. The involvement of asymmetric dimethylarginine in such diverse pathological conditions reflects the ubiquitous role of nitric oxide signaling in various biological processes and disease mechanisms.
Table 3: Pathological Conditions Associated with Altered NG,NG-Dimethylarginine Levels
Research Applications
Use as a Research Tool
NG,NG-Dimethylarginine Dihydrochloride serves as a valuable research tool for studying the role of nitric oxide in different biological systems and investigating potential interventions targeting nitric oxide production . Its capacity to modulate nitric oxide levels enables significant contributions to our understanding of the complex interaction of nitric oxide in biological systems . The compound's cell-permeability and selective inhibitory action make it particularly useful for experimental manipulation of nitric oxide signaling pathways.
Researchers have employed this compound in various experimental models to elucidate the physiological and pathophysiological roles of nitric oxide. By inhibiting nitric oxide synthase, it allows for the study of nitric oxide-dependent processes and the consequences of reduced nitric oxide bioavailability. This inhibitory action has been instrumental in delineating the specific contributions of nitric oxide to various cellular functions, including vasodilation, neurotransmission, immune responses, and cell signaling.
In laboratory settings, NG,NG-Dimethylarginine Dihydrochloride has been used to investigate the nitric oxide dependency of specific physiological processes, to characterize the role of nitric oxide in disease models, and to evaluate potential therapeutic strategies targeting the nitric oxide pathway. The precise and selective inhibition of nitric oxide synthase by this compound provides researchers with a powerful tool for manipulating nitric oxide production in experimental systems.
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